1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one
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Overview
Description
1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C7H8ClNOS and a molecular weight of 189.66 g/mol . This compound is characterized by the presence of an amino group, a chlorothiophene ring, and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorothiophene and 2-bromoacetone.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 2-bromoacetone with the amino group, facilitated by a base such as sodium hydroxide.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Scientific Research Applications
1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one can be compared with similar compounds such as:
2-Propanone, 1-amino-3-(5-chloro-2-thienyl): This compound has a similar structure but differs in the position of the chlorine atom on the thiophene ring.
1-(3-chlorothiophen-2-yl)propan-1-one: This compound lacks the amino group, making it less versatile in certain chemical reactions.
Properties
Molecular Formula |
C7H8ClNOS |
---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
1-amino-3-(3-chlorothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C7H8ClNOS/c8-6-1-2-11-7(6)3-5(10)4-9/h1-2H,3-4,9H2 |
InChI Key |
VYZHPEHOQDBEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)CC(=O)CN |
Origin of Product |
United States |
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